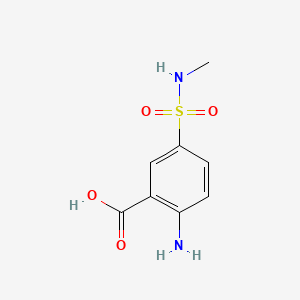
2-Amino-5-(methylsulphamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(methylsulphamoyl)benzoic acid is an organic compound with a complex structure that includes both amino and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- typically involves multiple steps. One common method includes the nitration of benzoic acid to introduce a nitro group, followed by reduction to form the amino group. The sulfonyl group can be introduced through sulfonation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic routes are optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(methylsulphamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while reduction can regenerate the original amino compound.
Scientific Research Applications
2-Amino-5-(methylsulphamoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- exerts its effects involves interactions with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-5-methyl-: Similar structure but lacks the sulfonyl group.
Benzoic acid, 2-(methylamino)-: Contains a methylamino group but lacks the sulfonyl group.
Uniqueness
The presence of both amino and sulfonyl groups in benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- makes it unique compared to similar compounds
Properties
CAS No. |
29636-27-9 |
|---|---|
Molecular Formula |
C8H10N2O4S |
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-amino-5-(methylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C8H10N2O4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,9H2,1H3,(H,11,12) |
InChI Key |
QXUKFVKOZBAWHO-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














